N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 2-fluoroaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effect. The fluorophenyl group enhances the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide: Unique due to the presence of both fluorophenyl and phenyl groups.
N-(2-fluorophenyl)-2H-tetrazole-5-carboxamide: Lacks the phenyl group, which may affect its chemical properties and applications.
2-phenyl-2H-tetrazole-5-carboxamide: Lacks the fluorophenyl group, which may reduce its stability and binding affinity.
Uniqueness
The presence of both fluorophenyl and phenyl groups in this compound makes it unique compared to other tetrazole derivatives. These groups enhance the compound’s chemical stability, binding affinity, and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O/c15-11-8-4-5-9-12(11)16-14(21)13-17-19-20(18-13)10-6-2-1-3-7-10/h1-9H,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEGBIYDDOBREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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